
lithium;2-methyl-1,4,5,6,7,8-hexahydroazulen-1-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;2-methyl-1,4,5,6,7,8-hexahydroazulen-1-ide is an organolithium compound that features a lithium atom bonded to a 2-methyl-1,4,5,6,7,8-hexahydroazulen-1-ide moiety. Organolithium compounds are known for their high reactivity and are widely used in organic synthesis as strong bases and nucleophiles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-methyl-1,4,5,6,7,8-hexahydroazulen-1-ide typically involves the reaction of 2-methyl-1,4,5,6,7,8-hexahydroazulene with a lithium reagent such as n-butyllithium or methyllithium in an aprotic solvent like hexane or diethyl ether . The reaction is usually carried out under an inert atmosphere to prevent the highly reactive organolithium compound from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors with precise control over temperature and atmosphere. The use of continuous flow reactors can enhance the efficiency and safety of the process by minimizing the exposure of the reactive intermediates to air and moisture .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;2-methyl-1,4,5,6,7,8-hexahydroazulen-1-ide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with electrophiles such as carbonyl compounds to form alcohols.
Deprotonation: Acts as a strong base to deprotonate weak acids.
Substitution: Can participate in substitution reactions where the lithium atom is replaced by another group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include carbonyl compounds, alkyl halides, and other electrophiles. The reactions are typically carried out in aprotic solvents under an inert atmosphere to prevent side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic addition to a carbonyl compound would yield an alcohol, while substitution reactions could yield a variety of organic compounds depending on the substituent introduced .
Wissenschaftliche Forschungsanwendungen
Lithium;2-methyl-1,4,5,6,7,8-hexahydroazulen-1-ide has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Used in the preparation of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of lithium;2-methyl-1,4,5,6,7,8-hexahydroazulen-1-ide involves the formation of a highly reactive carbanion intermediate. This intermediate can then participate in various nucleophilic addition and substitution reactions. The lithium atom stabilizes the carbanion, allowing it to react with a wide range of electrophiles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyllithium: Another organolithium compound with similar reactivity but different structural features.
Lithium 2,2,6,6-tetramethylpiperidide: Used in similar deprotonation reactions but has a different steric profile.
Lithium 4,5-dicyano-2-(trifluoromethyl)imidazol-1-ide: Another organolithium compound with unique electronic properties.
Uniqueness
Lithium;2-methyl-1,4,5,6,7,8-hexahydroazulen-1-ide is unique due to its specific structural features, which confer distinct reactivity and selectivity in organic synthesis. Its ability to form stable carbanion intermediates makes it particularly useful in reactions requiring strong nucleophiles and bases .
Eigenschaften
CAS-Nummer |
144507-03-9 |
|---|---|
Molekularformel |
C11H15Li |
Molekulargewicht |
154.2 g/mol |
IUPAC-Name |
lithium;2-methyl-1,4,5,6,7,8-hexahydroazulen-1-ide |
InChI |
InChI=1S/C11H15.Li/c1-9-7-10-5-3-2-4-6-11(10)8-9;/h7-8H,2-6H2,1H3;/q-1;+1 |
InChI-Schlüssel |
GORLLRXCHZMNOC-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC1=CC2=C([CH-]1)CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


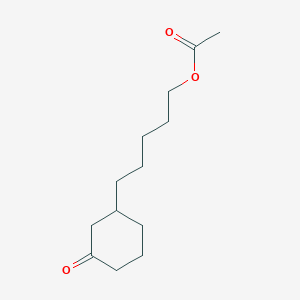
![Thieno[3,2-d][1,2,3]triazin-4(1H)-one](/img/structure/B12553777.png)
![2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-bromophenol](/img/structure/B12553783.png)
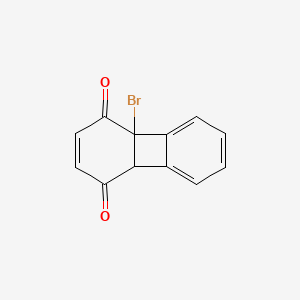

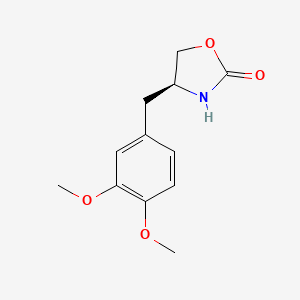

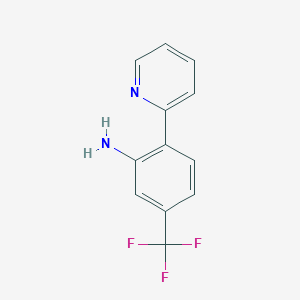
![8-Hydroxy-2-(2-hydroxypropyl)-3,9-dioxabicyclo[4.2.1]nonan-4-one](/img/structure/B12553816.png)
![1-{[(1H-Indol-2-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12553817.png)
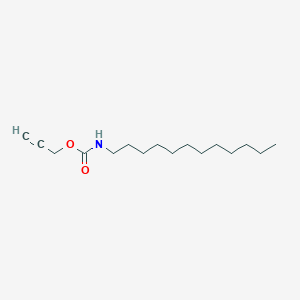
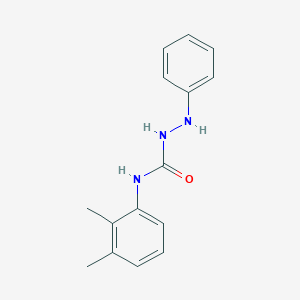

![(3aR,9bS)-2-Phenyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazole](/img/structure/B12553865.png)
